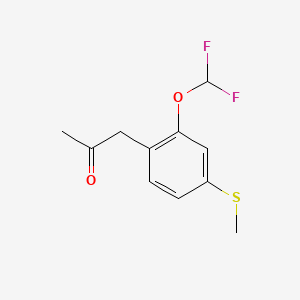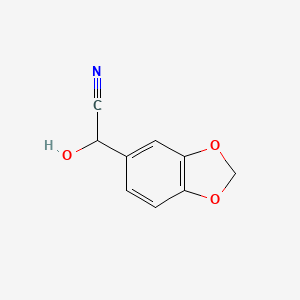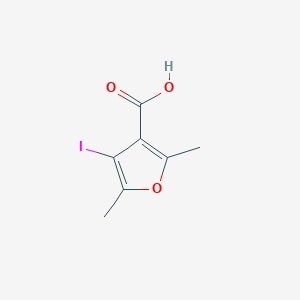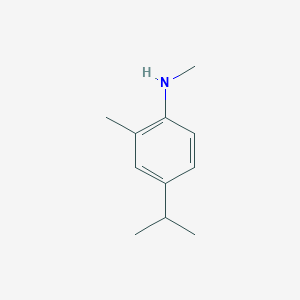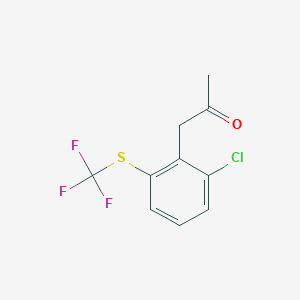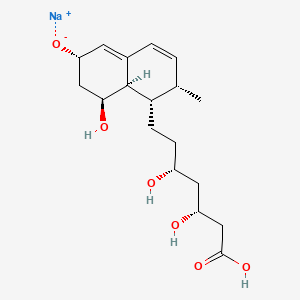
Des(2-methylbutyryl) Pravastatin Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(2-methylbutyryl) Pravastatin Sodium Salt is a chemical compound with the molecular formula C18H27O6.Na and a molecular weight of 362.393. It is a derivative of pravastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound is often used in scientific research and industrial applications due to its unique properties and effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des(2-methylbutyryl) Pravastatin Sodium Salt typically involves the modification of the pravastatin molecule. The process includes the introduction of a 2-methylbutyryl group to the pravastatin structure. This can be achieved through various chemical reactions, including esterification and hydroxylation. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using optimized synthetic routes. The process involves multiple steps, including the preparation of intermediates, purification, and final product formation. Advanced techniques such as chromatography and crystallization are employed to ensure the compound meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Des(2-methylbutyryl) Pravastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: In this reaction, one functional group in the molecule is replaced by another, resulting in the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound. Substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Des(2-methylbutyryl) Pravastatin Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of statins.
Biology: The compound is employed in biological research to investigate its effects on cellular processes and metabolic pathways.
Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of statins, as well as their potential therapeutic applications.
Industry: The compound is utilized in the pharmaceutical industry for the development and testing of new drugs and formulations .
Mécanisme D'action
The mechanism of action of Des(2-methylbutyryl) Pravastatin Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-CoA (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver. By inhibiting HMG-CoA reductase, the compound effectively reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This mechanism is similar to that of other statins, making it a valuable tool in the treatment and prevention of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pravastatin: The parent compound of Des(2-methylbutyryl) Pravastatin Sodium Salt, used widely in the treatment of hypercholesterolemia.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties .
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer different pharmacological properties compared to other statins. These modifications can affect its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C18H27NaO6 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
sodium;(2S,4S,4aR,5S,6S)-5-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-4-hydroxy-6-methyl-2,3,4,4a,5,6-hexahydronaphthalen-2-olate |
InChI |
InChI=1S/C18H27O6.Na/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24;/h2-3,6,10,12-16,18-19,21-22H,4-5,7-9H2,1H3,(H,23,24);/q-1;+1/t10-,12+,13+,14+,15-,16-,18-;/m0./s1 |
Clé InChI |
SNOJPSFWWFWRKH-USGNUQSRSA-N |
SMILES isomérique |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)[O-].[Na+] |
SMILES canonique |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


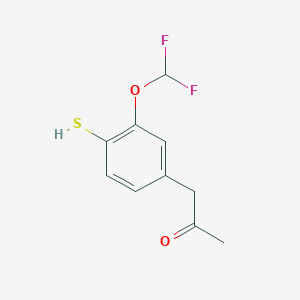
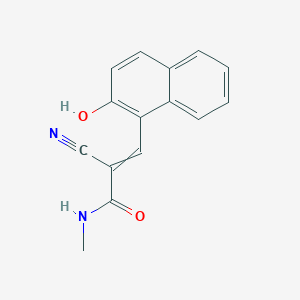
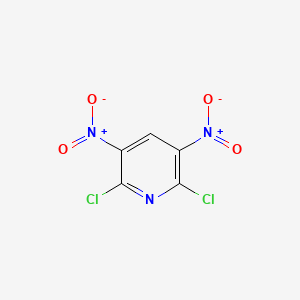
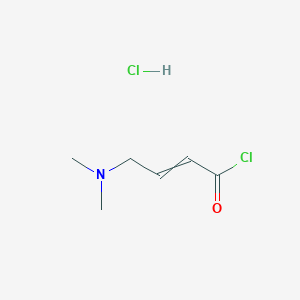
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
